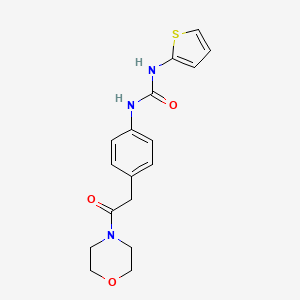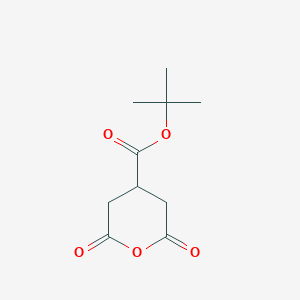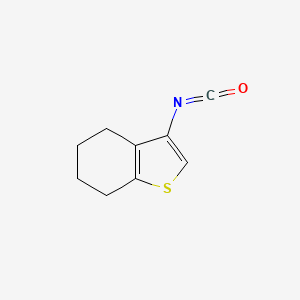![molecular formula C15H13N5O2S B2768268 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 688793-56-8](/img/new.no-structure.jpg)
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: : The oxo group in the pyrido[2,3-d]pyrimidin-4-one moiety can be reduced to a hydroxyl group.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Electrophilic reagents like nitric acid or halogens (e.g., chlorine, bromine) are used.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of hydroxylated pyrido[2,3-d]pyrimidin-4-ones.
Substitution: : Introduction of nitro or halogen groups on the pyridine ring.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: : It can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in pyrimidine metabolism, leading to the disruption of nucleotide synthesis. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
This compound is unique in its structure and potential applications compared to other pyrido[2,3-d]pyrimidine derivatives. Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: : These compounds have different substitution patterns and may exhibit different biological activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: : These compounds have a different heterocyclic core and may have distinct chemical properties and applications.
Propriétés
Numéro CAS |
688793-56-8 |
|---|---|
Formule moléculaire |
C15H13N5O2S |
Poids moléculaire |
327.36 |
Nom IUPAC |
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H13N5O2S/c21-12(18-8-10-4-1-2-6-16-10)9-20-14(22)11-5-3-7-17-13(11)19-15(20)23/h1-7H,8-9H2,(H,18,21)(H,17,19,23) |
Clé InChI |
JWAYVWVBHASARJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide](/img/structure/B2768185.png)
![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)


![1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole](/img/structure/B2768195.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)
![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)
![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)
![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)
![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)

